1-(2-Methoxyphenoxy)-2-propanone oxime is an organic compound characterized by its unique structural features, which include a methoxyphenoxy group attached to a propanone oxime. Its molecular formula is , and it has a molar mass of 195.22 g/mol. The compound is typically encountered as a colorless to pale yellow liquid with a mild, pleasant odor, making it suitable for various applications in chemical synthesis and biological studies .
The primary chemical reaction involving 1-(2-Methoxyphenoxy)-2-propanone oxime is its formation from the corresponding ketone through the reaction with hydroxylamine. This process typically involves the following steps:
These reactions are crucial for synthesizing derivatives that may exhibit varied biological activities or serve as intermediates in further chemical transformations.
The synthesis of 1-(2-Methoxyphenoxy)-2-propanone oxime can be achieved through several methods:
These methods highlight the compound's versatility in organic synthesis.
1-(2-Methoxyphenoxy)-2-propanone oxime has potential applications in various fields, including:
Several compounds share structural similarities with 1-(2-Methoxyphenoxy)-2-propanone oxime. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-(3-Methoxyphenoxy)-2-propanone oxime | 6437-62-3 | Contains a methoxy group at the para position |
| 1-(4-Methoxyphenyl)-2-propanone oxime | 6437-46-3 | Features a para-methoxy group instead of ortho |
| 1-(4-Fluorophenyl)-2-propanone oxime | 6437-47-4 | Incorporates a fluorine atom, affecting reactivity |
These comparisons illustrate how variations in substituents can influence the chemical properties and potential applications of these compounds.
The foundational method for synthesizing 1-(2-methoxyphenoxy)-2-propanone oxime involves the nucleophilic addition of hydroxylamine to its ketone precursor, 1-(2-methoxyphenoxy)-2-propanone. This two-step process begins with the preparation of the ketone intermediate via Williamson ether synthesis. A mixture of 2-methoxyphenol, α-chloroacetone, and anhydrous potassium carbonate in acetone undergoes reflux at 60°C for 3 hours, yielding the ketone with an average efficiency of 87.9%.
Subsequent oximation employs hydroxylamine hydrochloride in ethanol under basic conditions. Sodium hydroxide facilitates the deprotonation of hydroxylamine, enhancing its nucleophilicity. The reaction proceeds at room temperature for 3 hours, followed by solvent evaporation and aqueous workup to isolate the oxime. This method typically achieves yields exceeding 75%, though prolonged reaction times and byproduct formation remain limitations.
Table 1: Reaction Conditions for Traditional Condensation
| Parameter | Value/Description | Source |
|---|---|---|
| Ketone precursor yield | 87.9% | |
| Oxime reaction time | 3 hours | |
| Base used | Sodium hydroxide | |
| Solvent | Ethanol | |
| Typical oxime yield | 75–82% |
In acidic media, competing cyclization reactions may occur, leading to isoxazoline byproducts. To mitigate this, stoichiometric control of hydroxylamine and rigorous pH monitoring (pH 8–9) are critical. The use of anhydrous sodium sulfate as a drying agent during workup minimizes hydrolysis risks, preserving oxime integrity.
The ortho-methoxy group in 1-(2-methoxyphenoxy)-2-propanone oxime exerts profound steric and electronic effects that significantly influence the compound's reactivity patterns [6] [7]. The methoxy group functions as an electron-donating substituent through its positive resonance effect, contributing electron density to the aromatic system through the lone pairs on the oxygen atom [8].
Electronic effects of the ortho-methoxy substitution manifest through both inductive and resonance mechanisms [6]. The methoxy group exhibits a strong electron-donating effect that surpasses that of simple alkyl substituents, as evidenced by studies on methyl and methoxy-substituted anilines where methoxy derivatives demonstrated enhanced electron donation compared to their methyl counterparts [6]. The resonance effect of the methoxy group allows for electron delocalization into the aromatic ring, stabilizing positive charge development and influencing the compound's electrophilic reactivity [8].
Steric considerations play an equally important role in determining reactivity patterns [7]. The ortho-methoxy group creates significant steric hindrance due to its spatial proximity to the phenoxy attachment point [9]. This steric effect is particularly pronounced in nucleophilic addition reactions, where the approach of nucleophiles to the reaction center is impeded by the bulky methoxy substituent [7].
Research on cyclic seleninates has demonstrated that ortho-methoxy substitution can significantly reduce catalytic activity, possibly due to steric interference or coordination effects [7]. The study revealed that while para-methoxy substitution enhances activity through mesomeric effects, ortho-substitution shows a marked reduction in reactivity, contrasting with the behavior observed in other selenium-containing systems [7].
The van der Waals radius considerations further elucidate the steric effects of the methoxy group [6]. The oxygen atom in the methoxy group has a smaller van der Waals radius (1.40 Å) compared to methyl groups (2.00 Å), which allows methoxy-substituted compounds to adopt more planar conformations than their methyl-substituted counterparts [6]. This planarity can influence the electronic properties and overall reactivity of the system [6].
Hammett analysis provides quantitative insights into the electronic effects of methoxy substitution [10]. The methoxy group exhibits a negative sigma value in the para position (σₚ = -0.27) and a different value in the meta position (σₘ = 0.12), reflecting its strong electron-donating character through resonance when positioned para to the reaction center [10]. These substituent constants directly correlate with reaction rates through the Hammett equation, allowing for predictive modeling of reactivity patterns [10].
| Position | Substituent Constant (σ) | Electronic Effect | Steric Effect |
|---|---|---|---|
| ortho-Methoxy | 0.12 | Electron-donating | High hindrance |
| meta-Methoxy | 0.12 | Weak electron-donating | Minimal hindrance |
| para-Methoxy | -0.27 | Strong electron-donating | No hindrance |
The interplay between steric and electronic effects in ortho-methoxy substitution creates a unique reactivity profile that must be considered in mechanistic studies [7]. While the electronic effects tend to enhance nucleophilicity and stabilize intermediates, the steric effects can counteract these benefits by restricting access to the reaction center [9].
Tautomeric equilibrium studies in propanone oxime derivatives reveal complex interconversion processes that significantly impact the compound's chemical behavior and reactivity [11] [12]. The oxime-nitrone tautomerism represents a fundamental equilibrium that has been extensively investigated through high-level density functional theory calculations [11].
The tautomeric equilibrium in propanone oxime derivatives primarily involves the interconversion between the oxime form and the corresponding nitrone tautomer [11]. Recent computational studies have revealed that this isomerization is more favorable through a bimolecular process involving two molecules of oxime, challenging the commonly accepted thermal 1,2-hydrogen shift mechanism [11]. This finding has significant implications for understanding the mechanistic pathways available to these compounds under various reaction conditions [11].
Geometric isomerism adds another layer of complexity to the tautomeric behavior of propanone oxime derivatives [13]. The restricted rotation around the carbon-nitrogen double bond gives rise to syn and anti isomers, with the anti configuration typically being more stable [14]. The energy barrier for geometric isomerization is generally high for conjugated ketoximes, meaning that the products of reactions often reflect the geometry of the starting oxime [14].
Computational investigations have demonstrated that the nitrone tautomer, while less stable than the oxime form, exhibits significantly higher reactivity in nucleophilic addition reactions [11]. This enhanced reactivity of the nitrone form has been evidenced in reactions with 1,2-diaza-1,3-dienes, where the pathway involving the nitrone tautomer predominates despite its lower thermodynamic stability [11].
The population of nitrone tautomers in equilibrium with oximes has been estimated through various computational approaches [12]. For 4-chlorobenzaldehyde derivatives, calculations suggest that approximately 1-2% of the nitrone tautomer should be present in equilibrium with the oxime form [12]. These small but significant populations of the nitrone tautomer can have profound effects on reaction outcomes, particularly in cases where the nitrone form is significantly more reactive [12].
Solvent effects play a crucial role in determining the position of the tautomeric equilibrium [15]. The oxime-nitrone equilibrium is sensitive to the polarity and hydrogen-bonding capability of the solvent, with polar protic solvents generally favoring the oxime form through stabilizing hydrogen bonds [15]. The bimolecular isomerization mechanism involves the formation of hydrogen-bonded complexes between oxime molecules, making the process highly dependent on concentration and solvent conditions [15].
Experimental evidence for the involvement of nitrone tautomers in oxime reactions has been obtained through studies of arylamidoximes [11]. These compounds demonstrate dramatically different reactivity patterns compared to unsubstituted oximes, with the differences being rationalized in terms of steric hindrance effects that favor the nitrone pathway in certain substitution patterns [11].
| Tautomer | Relative Stability | Relative Reactivity | Population (%) |
|---|---|---|---|
| Oxime | High | Low | 98-99 |
| Nitrone | Low | High | 1-2 |
| Protonated Oxime | Variable | High | pH dependent |
The kinetic and thermodynamic aspects of tautomeric equilibria in propanone oxime derivatives have been studied using various computational methods [15]. The activation barriers for tautomeric interconversion typically range from 50-70 kcal/mol for unimolecular processes, but can be significantly lower for bimolecular pathways involving hydrogen-bonded dimers [15].
Temperature effects on tautomeric equilibria show that higher temperatures generally favor the less stable but more reactive nitrone form [14]. This temperature dependence has practical implications for synthetic applications, as reaction conditions can be optimized to favor specific tautomeric forms depending on the desired reaction pathway [14].
1-(2-Methoxyphenoxy)-2-propanone oxime demonstrates exceptional utility as a chelating agent for transition metal complexation through its unique structural features. The compound contains multiple coordination sites, including the oxime nitrogen and oxygen atoms, along with the methoxy and phenoxy groups that provide additional electron-donating capabilities [2] .
The oxime functional group exhibits strong affinity for transition metals, particularly copper(II) and nickel(II) ions, forming stable complexes across a broad pH range. Research has demonstrated that 2-cyano-2-(hydroxyimino)acetic acid, a structurally related oxime compound, functions as an effective ligand for copper(II) and nickel(II) ions over pH ranges of 5-8 . Similar coordination behavior is observed with 1-(2-Methoxyphenoxy)-2-propanone oxime, where the oxime moiety adopts a square-planar coordination geometry with transition metals.
The formation of binuclear complexes represents a significant advancement in chelating agent design. Studies on analogous oxime compounds have shown that double oximate bridging systems can be established, where two metal centers are connected through oximate oxygen atoms [2]. In these arrangements, the coordinatively saturated octahedral metal ion binds to oximate groups and tetradentate ligands, resulting in six-membered bimetallic chelate rings. This metallamacrocycle formation leads to enhanced structural stability and modified electrochemical properties compared to mononuclear complexes.
The redox behavior of oxime-metal complexes demonstrates remarkable stabilization of higher oxidation states. Potentiometric and spectroscopic studies have revealed that oxime ligands possess strong sigma-donor properties, facilitating the stabilization of trivalent states of copper and nickel ions [2]. The square-planar coordination environment created by strong sigma-donors enables efficient stabilization of M(III) oxidation states, with quasi-reversible M(II)→M(III) processes observable in cyclic voltammetry studies.
| Metal Ion | Coordination Geometry | Oxidation State Stabilization | pH Range |
|---|---|---|---|
| Cu(II) | Square-planar | Cu(III) stabilization | 5-8 |
| Ni(II) | Square-planar | Ni(III) stabilization | 5-8 |
| Co(II) | Octahedral | Co(III) formation | 4-9 |
| Fe(III) | Octahedral | Fe(III) maintenance | 3-8 |
The development of heterocyclic compound libraries using 1-(2-Methoxyphenoxy)-2-propanone oxime as a precursor represents a strategic approach to expanding chemical diversity in medicinal chemistry and materials science. The oxime functionality serves as a versatile building block for constructing complex heterocyclic frameworks through various synthetic pathways [4] [5] [6].
Oxime-based linker libraries have emerged as a general approach for the rapid generation and screening of multidentate inhibitors. The aminooxy platform synthesis involves the strategic design of compounds where the oxime nitrogen and oxygen atoms serve as connection points for diverse aldehyde building blocks [4]. This methodology enables the formation of oxime-based linkages with sufficient purity for direct biological evaluation without extensive purification procedures.
The synthesis protocol for oxime library generation involves three key steps: aminooxy platform design, tethering with aldehydes to form oxime linkages, and direct in vitro biological evaluation. The coupling reactions are performed in capped microtubes at room temperature using dimethyl sulfoxide as solvent and acetic acid as catalyst, with reaction products achieving greater than 90% purity [4]. The molar concentration ratios of aminooxy:aldehyde:acetic acid are maintained at 1:1:2-5 equivalents to ensure optimal reaction conditions.
The application of oxime derivatives in heterocycle synthesis extends to the formation of nitrogen-containing aromatic compounds. Research has demonstrated that oxime esters serve as clean and convenient sources of carbon-centered radicals for synthesizing alicyclic and heterocyclic compounds [6]. Photolysis of oxime ester precursors releases specific radicals that undergo ring closure reactions, yielding products such as octahydrobenzofuran derivatives after hydrogen atom transfer processes.
| Heterocycle Type | Synthetic Method | Yield Range | Reaction Conditions |
|---|---|---|---|
| Isoxazolines | Radical cyclization | 60-85% | UV irradiation, 25°C |
| Pyrroles | Oxime ester photolysis | 70-90% | Visible light, 24h |
| Quinolines | Iminyl radical pathway | 65-80% | Thermal activation |
| Phenanthridines | Oxime carbonates | 75-95% | Photochemical conditions |
The iminyl radical generation from oxime derivatives provides access to diverse heterocyclic systems through selective radical pathways. The weak nitrogen-oxygen bonds in oxime derivatives (33-37 kcal/mol in O-phenyl oxime ethers) undergo homolytic scission under photochemical or thermal conditions, yielding nitrogen-centered radicals accompanied by oxygen-centered counterparts [5]. This bimodal reactivity enables the formation of both nitrogen-containing and oxygen-containing heterocycles from a single precursor.
1-(2-Methoxyphenoxy)-2-propanone oxime plays a crucial role in tandem oxidation-reduction reaction sequences, serving as both a substrate and a mediator in complex multi-step transformations. The compound's ability to undergo sequential oxidation and reduction processes makes it valuable for developing efficient synthetic methodologies that minimize the need for separate oxidation and reduction steps [7] [8] [9].
The electrochemical reduction of aromatic oximes proceeds through a four-electron process where the reducible species in the pH range 5-8 exists as a diprotonated form. This diprotonated species is generated during electrolysis near the electrode surface from the adsorbed neutral oxime form [7]. The reduction mechanism involves initial cleavage of the nitrogen-oxygen bond, with diprotonation facilitating the process by preforming OH2+ as a good leaving group and creating a positive charge on the azomethine nitrogen.
Photocatalyzed triplet sensitization represents another important application in tandem reaction sequences. The oxime functionality can undergo photochemical activation using visible light, leading to non-classical reaction products through triplet sensitization mechanisms [10]. These processes enable the formation of products that are typically challenging to access through conventional thermal methods, expanding the scope of synthetic transformations available.
The reductive rearrangement of oximes using hydrosilanes catalyzed by B(C6F5)3 demonstrates the versatility of oxime compounds in tandem processes [8]. This mild reductive rearrangement converts oximes and oxime ethers to secondary amines through a sequence involving silicon-hydrogen bond activation, oxime reduction, and subsequent rearrangement. The reaction conditions are notably mild, requiring only room temperature and proceeding with high efficiency.
| Reaction Type | Mechanism | Electron Transfer | Products |
|---|---|---|---|
| Electroreduction | Four-electron process | Sequential reduction | Secondary amines |
| Photocatalysis | Triplet sensitization | Energy transfer | Rearranged products |
| Hydrosilane reduction | Catalytic reduction | Hydride transfer | Amine derivatives |
| Oxidative coupling | Radical intermediates | Single electron | Coupled products |
The role of oxime compounds in oxidative coupling reactions involves the formation of radical intermediates that can undergo subsequent coupling processes. The weak nitrogen-oxygen bonds facilitate radical generation under mild conditions, enabling the formation of carbon-carbon and carbon-heteroatom bonds through radical coupling mechanisms [9]. These processes are particularly valuable for constructing complex molecular architectures where traditional methods may be ineffective.
Research findings demonstrate that oxime derivatives can function as internal oxidants in tandem sequences, eliminating the need for external oxidizing agents [11]. This feature provides significant advantages including mild reaction conditions, enhanced chemoselectivity, and reduced waste generation. The oxime functionality serves as both a directing group and an oxidizing agent, enabling multi-step transformations to proceed in a single reaction vessel.
The mechanistic understanding of these tandem processes reveals that the oxime nitrogen-oxygen bond cleavage is often the rate-determining step, followed by rapid secondary transformations of the resulting radical intermediates. Computational studies have provided insights into the energetics of these processes, showing that the homolytic cleavage of oxime nitrogen-oxygen bonds requires relatively low activation energies, making these transformations feasible under mild conditions .
The synthetic applications of tandem oxidation-reduction sequences have been demonstrated in the preparation of complex natural products and pharmaceutical intermediates. The ability to combine multiple transformations in a single synthetic operation significantly reduces the number of synthetic steps required, improving overall efficiency and reducing the generation of waste products. This approach aligns with the principles of green chemistry by minimizing the use of hazardous reagents and reducing the environmental impact of synthetic processes.